

# Ranolazine historical development and discovery

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## Compound Focus: Norazine

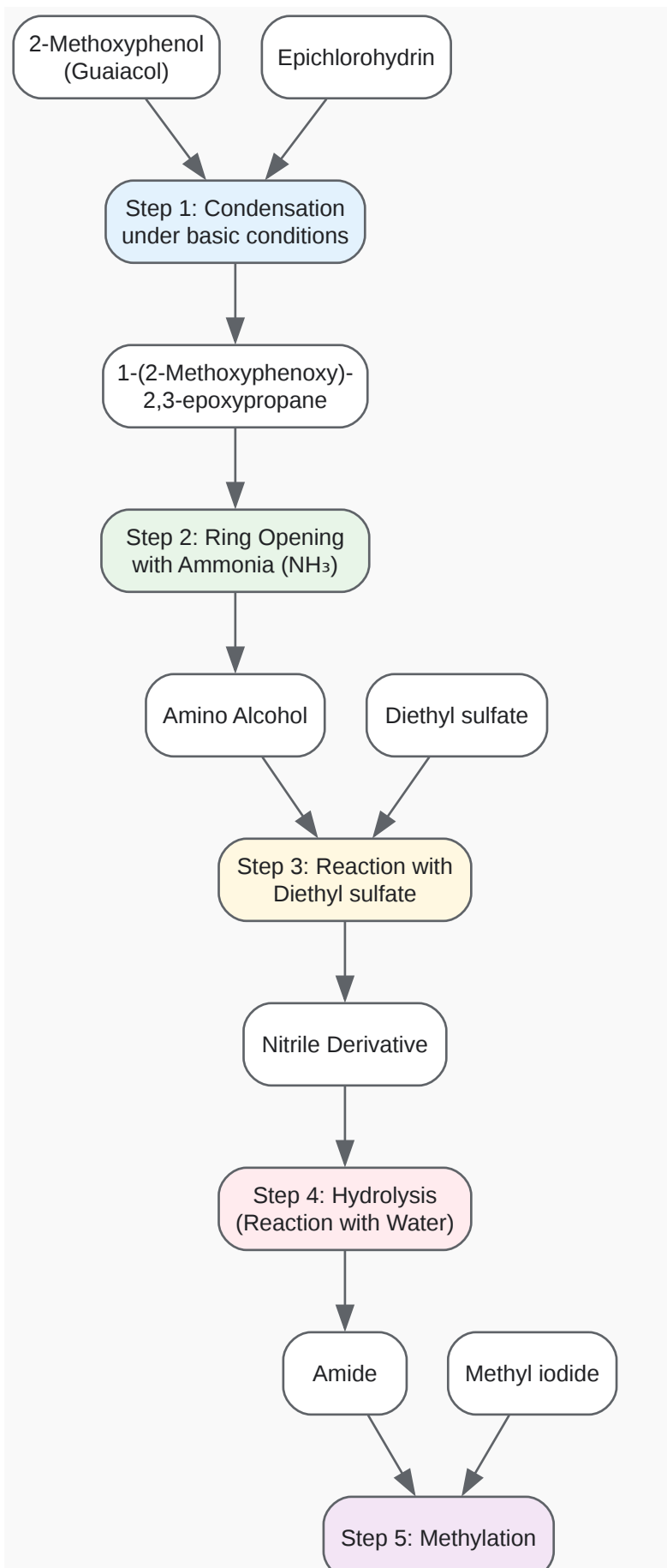
CAS No.: 3004-71-5

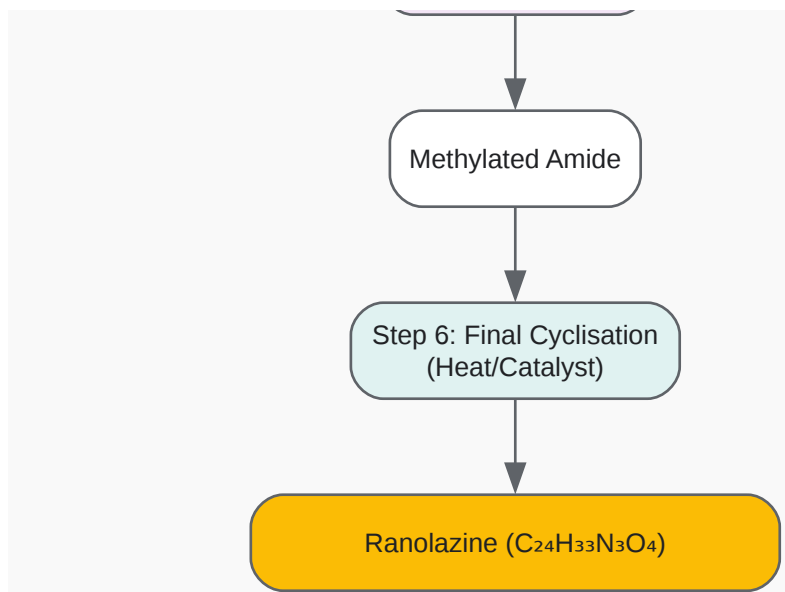
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## Synthesis and Manufacturing Process

The synthesis of ranolazine is a multi-step process. The following diagram outlines the key chemical transformations from starting materials to the final active pharmaceutical ingredient (API).





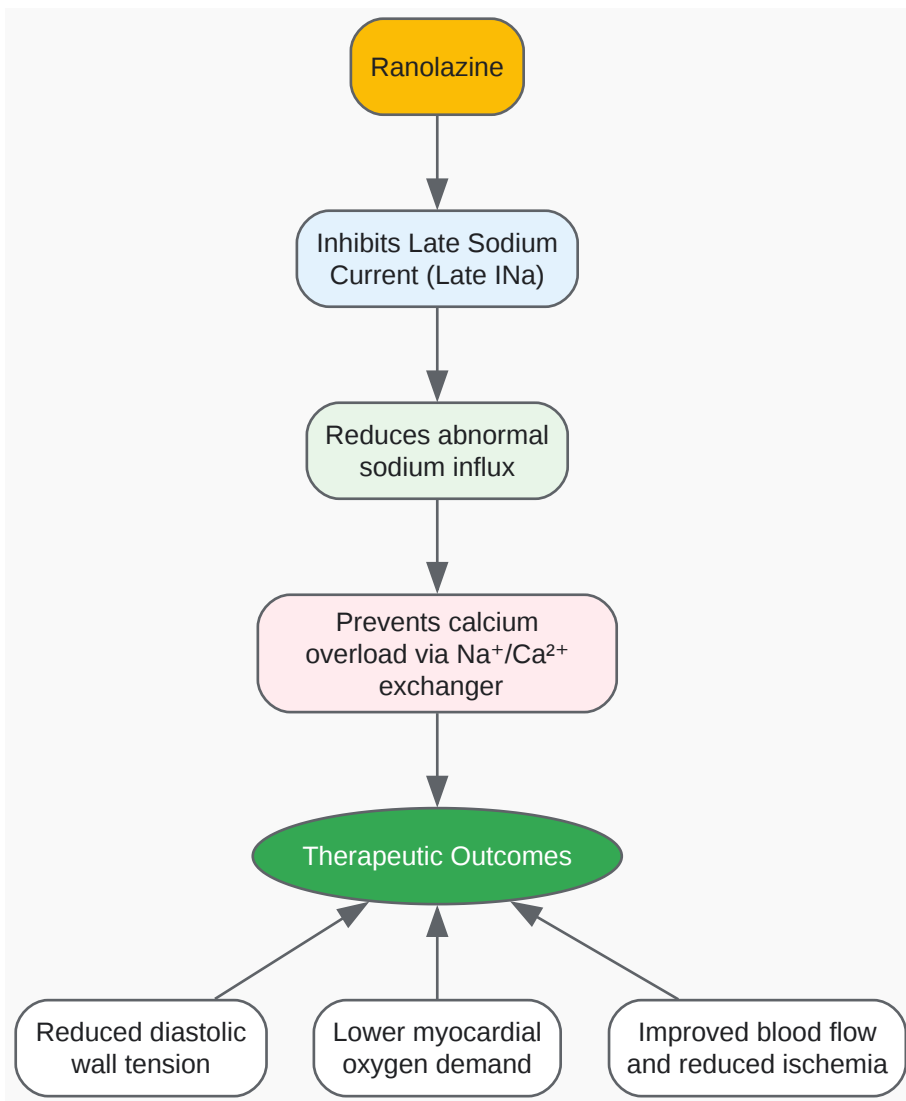
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The manufacturing process involves purification of the final compound, often through conversion to a salt (like fumaric acid salt or hydrochloride), crystallization, and subsequent basification to obtain the pure ranolazine compound for medicinal use [1].

## Pharmacology and Mechanism of Action

Ranolazine's primary mechanism for treating chronic angina is distinct from other antianginal agents, as it does not significantly affect heart rate or blood pressure [2]. The core of its action is the inhibition of the late sodium current (late  $I_{Na}$ ) in cardiac muscle cells [3] [2].

The following diagram illustrates the cellular mechanism of ranolazine and its consequences on cardiac function.



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In addition to its primary mechanism, ranolazine also blocks the rapid delayed rectifier potassium current (IKr), which explains its known effect of prolonging the QT interval on an electrocardiogram [3] [2]. It also exhibits effects on the hERG/IKr potassium channels and activates calcium signaling pathways [3].

## Analytical Method Development

Robust analytical methods are critical for ensuring the identity, purity, and quality of ranolazine in both bulk drug substances and final pharmaceutical dosage forms. The table below summarizes key aspects of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ranolazine.

Aspect	Description
Objective	Quantitative estimation of ranolazine in bulk drugs and tablet dosage forms [4].
Stationary Phase	C18 column (e.g., 150mm x 4.6mm, 2.6µm or 3.0µm particles) [4] [5].
Mobile Phase	Gradient or isocratic mixture of buffer (e.g., 0.01M Ammonium Acetate, pH 5.0) and methanol [4] [5].
Detection Wavelength	210 nm for impurities [5]; 273 nm for assay [4].
Method Validation	Validation for linearity, accuracy, precision, specificity, and robustness per ICH guidelines [4].
Impurity Profiling	Capable of separating and detecting up to four potential impurities at levels as low as 0.004% [5].

More advanced LC-MS/MS methods have also been developed for the highly sensitive determination of specific genotoxic impurities, such as N-Nitroso ranolazine, demonstrating a focus on modern safety protocols in pharmaceutical manufacturing [6].

## Clinical Applications and Evolving Research

Ranolazine is approved for the treatment of chronic angina, either as monotherapy or in combination with other antianginal agents like beta-blockers or calcium channel blockers [3] [7]. The recommended dose is 500 mg or 1000 mg taken twice daily [8].

While chronic angina management remains its primary use, research has explored other potential applications, largely driven by its unique mechanism of action [9] [10]. These include:

- **Off-label Cardiac Conditions:** Potential benefits in atrial fibrillation and heart failure with preserved ejection fraction (HFpEF) [9] [10].
- **Metabolic and Neurological Disorders:** Early-stage research for diabetic neuropathy and other conditions [9] [10].

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